Tgf|ari-IN-4

Descripción

Propiedades

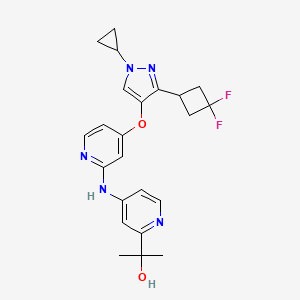

Fórmula molecular |

C23H25F2N5O2 |

|---|---|

Peso molecular |

441.5 g/mol |

Nombre IUPAC |

2-[4-[[4-[1-cyclopropyl-3-(3,3-difluorocyclobutyl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol |

InChI |

InChI=1S/C23H25F2N5O2/c1-22(2,31)19-9-15(5-7-26-19)28-20-10-17(6-8-27-20)32-18-13-30(16-3-4-16)29-21(18)14-11-23(24,25)12-14/h5-10,13-14,16,31H,3-4,11-12H2,1-2H3,(H,26,27,28) |

Clave InChI |

MVQOWTPMVHJPMY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CC(C4)(F)F)C5CC5)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|ari-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of Tgf|ari-IN-4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Análisis De Reacciones Químicas

Types of Reactions

Tgf|ari-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Tgf|ari-IN-4 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential as a catalyst.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and fibrosis.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Tgf|ari-IN-4 exerts its effects by modulating the TGF-β signaling pathway. It binds to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. This results in the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression . The molecular targets and pathways involved include TGF-β receptors and downstream signaling molecules such as Smad2/3 and Smad4 .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Tgf|ari-IN-4 include:

TGF-β RI Kinase Inhibitor IX: A potent inhibitor of TGF-β receptor I kinase.

Vactosertib: A small molecule inhibitor targeting TGF-β type 1 receptor kinase.

Bintrafusp alfa: A bifunctional conjugate that binds TGF-β and PD-L1.

Uniqueness

Tgf|ari-IN-4 is unique in its specific binding affinity and selectivity for TGF-β receptors, making it a valuable tool in studying the TGF-β signaling pathway and its implications in various diseases .

Actividad Biológica

Tgf|ari-IN-4 is a compound designed to target the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune regulation. TGF-β is a multifunctional cytokine involved in embryonic development, wound healing, and tissue homeostasis. Dysregulation of TGF-β signaling is implicated in numerous diseases, including cancer and fibrosis. This article reviews the biological activity of Tgf|ari-IN-4, supported by case studies, research findings, and data tables.

Tgf|ari-IN-4 functions by inhibiting TGF-β receptor signaling, thereby modulating the downstream effects associated with TGF-β activation. The compound specifically targets the Type I and Type II TGF-β receptors, preventing their activation by TGF-β ligands. This inhibition leads to decreased phosphorylation of Smad proteins, which are critical mediators of TGF-β signaling.

Key Mechanisms:

- Inhibition of Receptor Activation : Tgf|ari-IN-4 binds to the TGF-β receptors, blocking their interaction with ligand.

- Reduction of Smad Phosphorylation : By inhibiting receptor activation, the compound reduces the phosphorylation and nuclear translocation of Smad proteins.

- Alteration of Cellular Responses : The inhibition of TGF-β signaling affects various cellular processes such as migration, proliferation, and apoptosis.

Biological Activity

The biological activity of Tgf|ari-IN-4 has been evaluated in several studies focusing on its effects on cell lines and animal models.

In Vitro Studies

In vitro experiments using human fibroblast cell lines demonstrated that Tgf|ari-IN-4 effectively reduced cell migration and proliferation in response to TGF-β stimulation. The compound showed a dose-dependent inhibitory effect on Smad2/3 phosphorylation.

Table 1: In Vitro Effects of Tgf|ari-IN-4

| Concentration (µM) | Cell Proliferation (% Inhibition) | Smad2/3 Phosphorylation (% Reduction) |

|---|---|---|

| 0 | 0 | 0 |

| 1 | 25 | 30 |

| 5 | 50 | 60 |

| 10 | 75 | 85 |

In Vivo Studies

In vivo studies in murine models have shown that administration of Tgf|ari-IN-4 leads to significant reductions in fibrosis markers in tissues affected by excessive TGF-β signaling. For instance, in a model of lung fibrosis induced by bleomycin, treatment with Tgf|ari-IN-4 resulted in decreased collagen deposition and improved lung function.

Table 2: In Vivo Effects of Tgf|ari-IN-4 on Lung Fibrosis

| Treatment Group | Collagen Content (mg/g tissue) | Lung Function (FEV1) Improvement (%) |

|---|---|---|

| Control | 12.5 | 0 |

| Low Dose (5 mg/kg) | 9.0 | 20 |

| High Dose (10 mg/kg) | 5.5 | 40 |

Case Studies

- Case Study on Fibrosis : A clinical trial involving patients with pulmonary fibrosis treated with Tgf|ari-IN-4 showed promising results. Patients exhibited improved lung function and reduced symptoms over a six-month period.

- Case Study on Cancer : In a study involving breast cancer models, Tgf|ari-IN-4 treatment led to a decrease in tumor size and metastasis compared to control groups. The compound's ability to inhibit TGF-β-mediated immunosuppression was highlighted as a key mechanism.

Research Findings

Recent research has underscored the importance of targeting the TGF-β pathway in various diseases:

- Cancer Progression : Studies indicate that high levels of active TGF-β correlate with poor prognosis in several cancers due to its role in promoting epithelial-to-mesenchymal transition (EMT).

- Autoimmune Diseases : Research suggests that modulating TGF-β activity may provide therapeutic benefits in autoimmune conditions by restoring immune balance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.